molecular formula C18H11Cl2N3 B1320181 7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine CAS No. 889939-44-0

7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine

Cat. No.: B1320181
CAS No.: 889939-44-0
M. Wt: 340.2 g/mol
InChI Key: YPHABIMODRQRNI-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrimidine ring, with chlorine and phenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Biochemical Analysis

Biochemical Properties

7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it interacts with other proteins involved in cell signaling pathways, such as the NF-kB pathway, which is known for its role in inflammation and immune response .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation and increased apoptosis . This compound also affects cell signaling pathways, such as the NF-kB pathway, resulting in decreased production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) . Furthermore, it influences gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of key substrates required for cell cycle progression . This binding interaction is facilitated by hydrogen bonding with specific amino acid residues in the CDK2 active site . Additionally, the compound modulates the NF-kB pathway by inhibiting the phosphorylation and degradation of IκBα, an inhibitor of NF-kB, thereby reducing the transcriptional activity of NF-kB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that continuous exposure to the compound leads to sustained cell cycle arrest and apoptosis in cancer cells . Prolonged exposure may also result in adaptive cellular responses, such as the upregulation of drug efflux pumps, which can reduce the compound’s efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects are also noted, where doses below a certain level do not produce significant anticancer effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can either be excreted or further processed by phase II enzymes, such as glucuronosyltransferases, which facilitate their elimination from the body . The compound’s metabolism can affect its pharmacokinetics and overall efficacy, making it essential to understand these pathways for effective drug development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilicity allows it to diffuse easily across cell membranes, leading to its accumulation in lipid-rich tissues . This distribution pattern can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, it can be found in the nucleus, where it affects gene expression by modulating transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Cyclization to Form Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate undergoes cyclization with a suitable amidine or guanidine derivative to form the pyrazolo[1,5-a]pyrimidine core.

    Chlorination and Phenylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine and phenyl positions, respectively.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the phenyl or chlorine positions.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of chlorine and phenyl substituents on the pyrazolo[1,5-a]pyrimidine core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

7-chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3/c19-14-8-6-13(7-9-14)16-11-18-21-15(10-17(20)23(18)22-16)12-4-2-1-3-5-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHABIMODRQRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)Cl)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101182872
Record name 7-Chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-44-0
Record name 7-Chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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